CER8-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H67NO4 |

|---|---|

Poids moléculaire |

563.0 g/mol |

Nom IUPAC |

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(39)35-32(30-36)33(38)29-28-31(37)26-24-22-20-18-14-12-10-8-6-4-2/h28-29,31-33,36-38H,3-27,30H2,1-2H3,(H,35,39)/b29-28+/t31-,32+,33-/m1/s1/i1D3,3D2,5D2,7D2 |

Clé InChI |

CAXCJECPKVAJKC-NPZBHXLWSA-N |

SMILES isomérique |

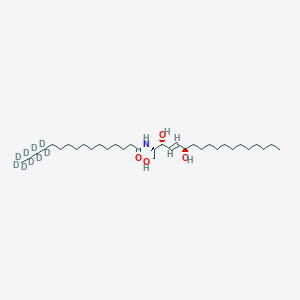

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Biosynthesis of CER8-d9 Ceramide (N-palmitoyl(d9)-6R-hydroxysphingosine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CER8-d9 ceramide, a deuterated form of N-palmitoyl-6R-hydroxysphingosine. It delves into the biosynthetic pathways of its core components, the 6-hydroxysphingosine backbone and the palmitoyl (B13399708) chain, and explores the enzymatic processes involved in their assembly. While the existence of a specific "Ceramide Synthase 8" (CERS8) is not supported by current literature, this guide discusses the roles of the known six mammalian ceramide synthases (CERS1-6) and their substrate specificities, hypothesizing the likely involvement of CERS5 or CERS6 in the acylation of 6-hydroxysphingosine with palmitoyl-CoA. Detailed methodologies for the chemical synthesis of deuterated ceramides (B1148491) and state-of-the-art experimental protocols for the extraction and quantitative analysis of 6-hydroxylated ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, this guide includes quantitative data on the abundance of related ceramides in human tissues and provides visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important class of sphingolipids.

Introduction to 6-Hydroxylated Ceramides

Ceramides are a class of sphingolipids composed of a sphingoid base and an N-acylated fatty acid. They are integral structural components of cellular membranes and act as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and differentiation.[1] The diversity of ceramide species arises from variations in both the sphingoid base and the fatty acid chain length, saturation, and hydroxylation.

One such variation is the presence of a hydroxyl group at the 6th position of the sphingoid base, forming 6-hydroxysphingosine. Ceramides containing this modified base, such as N-palmitoyl-6R-hydroxysphingosine, are particularly abundant in the stratum corneum of the human epidermis, where they play a crucial role in maintaining the skin's permeability barrier.[2][3] Altered levels of 6-hydroxylated ceramides have been associated with skin disorders like atopic dermatitis.[1]

The deuterated form, this compound (N-palmitoyl(d9)-6R-hydroxysphingosine), serves as an invaluable internal standard for accurate quantification of its endogenous counterpart in biological samples by mass spectrometry.[2] This guide will elucidate the synthesis and biosynthetic pathways related to this specific deuterated ceramide.

Biosynthesis of N-palmitoyl-6R-hydroxysphingosine

The biosynthesis of N-palmitoyl-6R-hydroxysphingosine occurs primarily in the endoplasmic reticulum and involves two key processes: the formation of the 6-hydroxysphingosine backbone and its subsequent N-acylation with palmitic acid.

De Novo Synthesis of the Sphingoid Backbone

The de novo synthesis of sphingoid bases begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4] This initial step is followed by a series of enzymatic reactions to produce dihydrosphingosine (sphinganine). The introduction of the double bond to form sphingosine (B13886) is catalyzed by dihydroceramide (B1258172) desaturase 1 (DEGS1).

The Unidentified 6-Hydroxylase

The specific enzyme responsible for the hydroxylation of the sphingoid base at the 6-position has not yet been definitively identified in the scientific literature. This hydroxylation is a critical step in the formation of 6-hydroxysphingosine-containing ceramides. Further research is required to isolate and characterize the "6-hydroxylase" enzyme.

N-Acylation by Ceramide Synthases (CERS)

Once the 6-hydroxysphingosine backbone is formed, it is N-acylated with a fatty acid, in this case, palmitic acid (C16:0), to form the ceramide. This reaction is catalyzed by a family of six ceramide synthases (CERS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[5]

While a "Ceramide Synthase 8" is not described in the current literature, the existing CERS enzymes are responsible for the diversity of ceramide species. Based on their known substrate specificities, CERS5 and CERS6 , which preferentially utilize palmitoyl-CoA (C16:0-CoA), are the most likely candidates for the synthesis of N-palmitoyl-6-hydroxysphingosine.

Chemical Synthesis of this compound Ceramide

Deuterated ceramides like this compound are chemically synthesized for use as internal standards in quantitative mass spectrometry. The synthesis of N-palmitoyl(d9)-6R-hydroxysphingosine involves the coupling of a protected 6R-hydroxysphingosine backbone with a deuterated palmitic acid derivative.

A common synthetic strategy involves:

-

Synthesis of the 6R-hydroxysphingosine backbone: This can be achieved through various stereoselective synthetic routes, often starting from chiral precursors.

-

Synthesis of deuterated palmitic acid: Deuterium atoms are introduced into the palmitic acid molecule, typically at the terminal methyl and adjacent methylene (B1212753) groups, to create the d9 variant.

-

Coupling Reaction: The protected 6R-hydroxysphingosine is coupled with the activated deuterated palmitic acid to form the amide bond.

-

Deprotection: The protecting groups on the hydroxyl functionalities of the sphingoid backbone are removed to yield the final this compound product.

Quantitative Data

Quantitative analysis of 6-hydroxylated ceramides is crucial for understanding their physiological and pathological roles. The following table summarizes the levels of N-palmitoyl-6-hydroxysphingosine (referred to as Cer(d18:1/16:0) NH) and related ceramides in human stratum corneum.

| Ceramide Species | Mean Concentration (pmol/µg protein) in Human Stratum Corneum | Reference |

| N-palmitoyl-6-hydroxysphingosine (Cer(d18:1/16:0) NH) | 1.2 ± 0.4 | [2] |

| N-stearoyl-6-hydroxysphingosine (Cer(d18:1/18:0) NH) | 0.8 ± 0.2 | [2] |

| N-lignoceroyl-6-hydroxysphingosine (Cer(d18:1/24:0) NH) | 3.1 ± 0.8 | [2] |

| N-palmitoyl-sphingosine (Cer(d18:1/16:0) NS) | 0.5 ± 0.1 | [2] |

| N-palmitoyl-phytosphingosine (Cer(t18:0/16:0) NP) | 4.3 ± 1.1 | [2] |

Experimental Protocols

Accurate quantification of this compound and its endogenous counterparts requires robust experimental protocols. The following sections detail the key methodologies.

Lipid Extraction from Biological Samples (e.g., Stratum Corneum)

This protocol is adapted from the method described by Kihara et al. (2020).[2]

Materials:

-

Tape-stripped stratum corneum samples

-

Deuterated internal standards (including this compound)

-

Water

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Place the tape strip in a glass tube containing 400 µL of methanol.

-

Spike the sample with a known amount of the deuterated internal standard mixture, including this compound.

-

Add 800 µL of chloroform and 240 µL of water to the methanol extract.

-

Vortex the mixture thoroughly for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantitative Analysis by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.

-

Gradient: A suitable gradient to separate the ceramide species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For N-palmitoyl-6-hydroxysphingosine, a characteristic transition would involve the precursor ion [M+H]+ and a fragment ion corresponding to the loss of water molecules from the sphingoid base.

-

Quantification: The concentration of the endogenous ceramide is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve constructed with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

Conclusion

This compound, or N-palmitoyl(d9)-6R-hydroxysphingosine, is a vital tool for the accurate quantification of its endogenous counterpart, a key lipid in maintaining skin barrier function. While the complete biosynthetic pathway of 6-hydroxylated ceramides is still under investigation, particularly the identification of the 6-hydroxylase enzyme, current knowledge points to the involvement of the established de novo ceramide synthesis pathway and acylation by known ceramide synthases, likely CERS5 or CERS6. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely measure these important sphingolipids, paving the way for a deeper understanding of their role in health and disease and for the development of novel therapeutic strategies.

References

- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free sphingosines of human skin include 6-hydroxysphingosine and unusually long-chain dihydrosphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Ceramide Synthases in Cellular Processes

A Note on Terminology: Initial searches for "CER8-d9" did not yield specific results in publicly available scientific literature. It is possible that this is a novel, proprietary, or misidentified term. However, the nomenclature "CER" is closely associated with two distinct protein families:

-

In mammalian systems, "CERS" refers to Ceramide Synthases , a family of six enzymes (CERS1-6) central to sphingolipid metabolism and of significant interest in drug development.

-

In plant biology, specifically in Arabidopsis thaliana, "CER8" is a known gene that encodes the Long-Chain Acyl-CoA Synthetase 1 (LACS1) , an enzyme involved in the synthesis of plant wax and cutin.[1][2][3][4]

Given the target audience of researchers, scientists, and drug development professionals, this guide will focus on the mammalian Ceramide Synthase (CERS) family , as their roles in cellular signaling and disease pathology are of high therapeutic relevance.

Core Function of Mammalian Ceramide Synthases (CERS)

Ceramide Synthases (CerS) are a family of six integral membrane proteins located in the endoplasmic reticulum.[5] They are the central enzymes in sphingolipid metabolism, catalyzing the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide.[6] This function is critical for both the de novo synthesis of sphingolipids and the recycling of sphingosine (B13886) through the salvage pathway.[6][7][8]

A defining characteristic of the mammalian CERS family is the high specificity of each of the six isoforms (CERS1-6) for fatty acyl-CoAs of particular chain lengths.[5][6] This specificity results in the production of distinct ceramide species (e.g., C18-ceramide, C16-ceramide), which are not functionally redundant and can have different, sometimes opposing, roles in cellular processes.[7][8]

Role in Cellular Processes and Signaling Pathways

Ceramides (B1148491) generated by CERS are not just structural components of membranes but are also potent bioactive signaling molecules that regulate a multitude of cellular processes.

-

Apoptosis and Cell Growth: CERS-mediated ceramide production is implicated in programmed cell death. For instance, CERS1 has been shown to sensitize cancer cells to chemotherapeutic agents by modulating ceramide levels.[9]

-

Metabolic Regulation: Specific ceramide species play a critical role in metabolic diseases. C16 ceramides, produced by CERS6, are linked to insulin (B600854) resistance, hepatic steatosis, and mitochondrial dysfunction.[7][8] Conversely, C18 ceramides from CERS1 are involved in the development of skeletal muscle insulin resistance.[7][8] The accumulation of these specific ceramides, often driven by excess dietary saturated fatty acids, can impair insulin signaling pathways, notably by decreasing the activity of the protein kinase Akt/PKB.[7][8]

-

Neurological Function: CERS1 is the primary ceramide synthase expressed in most neurons, where it synthesizes C18-ceramide.[9] Dysregulation of CERS1 expression has been associated with myoclonic epilepsy.[10][11]

-

Longevity and Stress Response: The first ceramide synthase gene was identified in yeast and named Longevity Assurance Gene 1 (LAG1).[6] This reflects the deep evolutionary connection between ceramide metabolism, cellular stress responses, and aging.[9][11] In mammalian cells, CERS1 function is dynamically regulated in response to cellular stress, undergoing ubiquitination and proteasomal degradation.[9][11]

CERS as Targets for Drug Development

The isoform-specific functions of CERS and their roles in pathology make them attractive targets for therapeutic intervention.[7] Inhibiting specific CERS isoforms could offer a targeted approach to treating diseases:

-

Metabolic Diseases: Inhibiting CERS6 to reduce C16-ceramide levels is a potential strategy for treating obesity, non-alcoholic steatohepatitis (NASH), and insulin resistance.[7] Similarly, targeting CERS1 could address insulin resistance in skeletal muscle.[7]

-

Cancer Therapy: Modulating the activity of specific CERS, such as CERS1, could be a way to increase the sensitivity of cancer cells to existing chemotherapeutic drugs.[9]

Quantitative Data: CERS Substrate Specificity

The substrate specificity of each CERS isoform is a critical determinant of its biological function. The following table summarizes the preferential acyl-CoA chain lengths for each of the six mammalian Ceramide Synthases.

| Ceramide Synthase Isoform | Gene Name | Primary Acyl-CoA Specificity | Associated Functions & Tissues |

| CERS1 | CERS1 | C18-CoA | Brain (neurons), skeletal muscle; apoptosis, insulin resistance, longevity.[7][8][9] |

| CERS2 | CERS2 | C20 to C26-CoA (Very-long-chain) | Liver, kidney; myelin maintenance, metabolic homeostasis. |

| CERS3 | CERS3 | C22-CoA and longer (Ultra-long-chain) | Skin (epidermis), testis; skin barrier function, spermatogenesis.[12][13] |

| CERS4 | CERS4 | C18 to C20-CoA | Skin, leukocytes. |

| CERS5 | CERS5 | C16-CoA | Lung, various tissues; head and neck cancer. |

| CERS6 | CERS6 | C14 to C16-CoA | Various tissues; insulin resistance, inflammation, fatty liver development.[7][14] |

Experimental Protocols

The study of Ceramide Synthase function involves a variety of established experimental methodologies.

In Vitro Ceramide Synthase Activity Assay

This protocol measures the enzymatic activity of a specific CERS isoform.

-

Source of Enzyme: Microsomes are prepared from cells or tissues overexpressing a specific CERS isoform, or from control tissues.

-

Substrates: A sphingoid base (e.g., sphinganine) and a specific radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]stearoyl-CoA for CERS1) are used as substrates.

-

Inhibitors: Fumonisin B1, a mycotoxin, is a well-known inhibitor of ceramide synthases and can be used as a negative control.[5][9]

-

Reaction: The enzyme source is incubated with the substrates in an appropriate buffer system.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Bligh-Dyer procedure.

-

Analysis: The resulting radiolabeled ceramide is separated from the unreacted fatty acyl-CoA using thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled ceramide is quantified using a phosphorimager or by scraping the corresponding TLC spot for scintillation counting.

Gene Expression Analysis

This protocol assesses the transcript levels of CERS genes in cells or tissues.

-

Sample Preparation: RNA is extracted from the biological sample of interest.

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for each CERS isoform (e.g., CERS1, CERS6).

-

Data Analysis: The expression level of each CERS gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) and can be compared across different experimental conditions (e.g., healthy vs. diseased tissue).

Lipidomics Analysis by Mass Spectrometry

This protocol quantifies the levels of different ceramide species within a biological sample.

-

Lipid Extraction: Total lipids are extracted from cells or tissues.

-

Mass Spectrometry: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantification: Specific ceramide species (e.g., C16-ceramide, C18-ceramide) are identified and quantified based on their mass-to-charge ratio and fragmentation patterns, often using internal standards for absolute quantification.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Central role of Ceramide Synthases (CERS) in sphingolipid metabolism.

Experimental Workflow

Caption: Conceptual workflow for investigating CERS function in disease.

References

- 1. Arabidopsis CER8 encodes LONG-CHAIN ACYL-COA SYNTHETASE 1 (LACS1) that has overlapping functions with LACS2 in plant wax and cutin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 4. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthases: roles in cell physiology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 9. Ceramide synthase 1 - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Gene - CERS1 [maayanlab.cloud]

- 12. genecards.org [genecards.org]

- 13. CERS3 ceramide synthase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

C18:0-Ceramide (CER8-d9 as Internal Standard): An In-depth Technical Guide to its Role as a Biomarker in Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive molecules involved in a myriad of cellular processes. Among the various ceramide species, C18:0-ceramide (stearoyl-ceramide) has garnered significant attention as a potential biomarker for a range of pathological conditions. Its accumulation has been linked to the pathophysiology of several diseases, including neurodegenerative disorders, autoimmune conditions, cardiovascular disease, and metabolic syndromes.[1][2][3][4] This technical guide provides a comprehensive overview of C18:0-ceramide as a biomarker, with a focus on quantitative data, detailed experimental protocols for its analysis using a deuterated internal standard (generically referred to as CER8-d9), and the signaling pathways it modulates.

Data Presentation: C18:0-Ceramide Levels in Disease

The following tables summarize quantitative findings from various studies, highlighting the association between C18:0-ceramide levels and different diseases.

Table 1: C18:0-Ceramide in Neurodegenerative and Autoimmune Diseases

| Disease | Matrix | Patient Group | Control Group | Key Findings | Reference(s) |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Elevated levels in patients with an AD CSF profile (p=0.002). | Lower levels in non-AD profile group. | CSF C18:0-ceramide levels are significantly associated with core AD markers (Aβ42 and T-tau) and the inflammatory marker S100B.[5][6] | [5][6] |

| Cerebrospinal Fluid (CSF) | N/A | N/A | C18:0-ceramide positively correlated with AβX-38 (r=0.312, p=0.003) and AβX-40 (r=0.327, p=0.002). | [7] | |

| Myasthenia Gravis | Plasma | Higher levels detected in MG patients compared to healthy controls. | Lower levels in healthy controls. | Plasma C18:0-ceramide levels are positively associated with quantitative MG scores (QMGs) and concentrations of serum interleukins.[1][8] A decrease in plasma C18:0-ceramide paralleled clinical improvement.[1] | [1][8] |

Table 2: C18:0-Ceramide in Cardiovascular and Metabolic Diseases

| Disease/Condition | Matrix | Patient/Condition Group | Control/Baseline Group | Key Findings | Reference(s) |

| Cardiovascular Disease (CVD) | Plasma | Elevated levels of C18:0 ceramide are associated with an increased risk of cardiovascular mortality. | N/A | Ratios of C18:0/C24:0 are sensitive biomarkers for predicting CV-related death.[3][9] | [3][9] |

| Coronary Artery Disease (CAD) | Plasma | Elevated levels of C18:0 ceramide are associated with CAD. | Control subjects show lower levels. | C18:0 ceramide is a component of a sphingolipid score for CAD. | [10] |

| Bed Rest (in Older Adults) | Plasma | Increased by 25% (p=0.002) on Day 4 of bed rest compared to baseline. | Baseline levels. | The C18:0/C24:0 ratio inversely correlated with changes in 6-minute walk test distance in older adults. | [9] |

| Insulin (B600854) Resistance (High-Fat Diet-induced) | Skeletal Muscle | Increased C18:0 ceramide content in HFD-fed animals. | Standard diet-fed animals. | Accumulation of stearoyl (C18:0) and oleoyl (B10858665) (C18:1) ceramide species plays a major role in suppressing muscle insulin action.[4][11][12] | [4][11][12] |

Experimental Protocols: Quantification of C18:0-Ceramide

The gold standard for the accurate quantification of C18:0-ceramide in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard such as C18:0-d9-ceramide (referred to here as this compound for simplicity).

Sample Preparation

a) Plasma/Serum:

-

Thaw plasma or serum samples on ice.

-

To a 50 µL aliquot of the sample in a glass tube, add a known amount of the internal standard (e.g., 50 ng of this compound).

-

Perform lipid extraction using a modified Bligh and Dyer method: add 2 mL of a chloroform (B151607)/methanol (B129727) (1:2, v/v) mixture and vortex.[13]

-

Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.

-

Collect the lower organic phase. Re-extract the remaining aqueous phase with 1 mL of chloroform.

-

Pool the organic extracts and dry under a stream of nitrogen.

-

For plasma samples, further purification by silica (B1680970) gel column chromatography may be required to isolate the sphingolipid fraction.[13][14]

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or an acetonitrile (B52724)/isopropanol (B130326)/water mixture) for LC-MS/MS analysis.[6]

b) Cerebrospinal Fluid (CSF):

-

Add the internal standard (this compound) to the CSF sample.

-

Perform protein precipitation by adding a threefold excess of ice-cold methanol, followed by vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing the lipid extract to a new tube.

-

Dry the supernatant under nitrogen.

-

Reconstitute the extract in the LC-MS/MS mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C8 or C18 column is typically used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[16]

-

Mobile Phase: A gradient elution is commonly employed using a binary solvent system.

-

Mobile Phase A: Water with additives like ammonium (B1175870) formate (B1220265) and formic acid.

-

Mobile Phase B: A mixture of acetonitrile and isopropanol with similar additives.[16][17]

-

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.[16]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[16]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous C18:0-ceramide and the this compound internal standard. The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]+).

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition to maximize signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for both the endogenous C18:0-ceramide and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the concentration of C18:0-ceramide by comparing this ratio to a standard curve generated using known concentrations of C18:0-ceramide and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Ceramide Biosynthesis and Metabolism

Ceramide homeostasis is tightly regulated through three main pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[18][19][20] Dysregulation of these pathways can lead to the accumulation of specific ceramide species, such as C18:0-ceramide, initiating downstream signaling events.

C18:0-Ceramide in Cellular Signaling

Elevated levels of C18:0-ceramide have been shown to impact several key signaling pathways, contributing to cellular dysfunction.

1. Induction of Apoptosis and Inflammation:

C18:0-ceramide can promote apoptosis by activating stress-activated protein kinases and influencing mitochondrial function.[21][22] It is also implicated in inflammatory responses through the activation of signaling cascades that lead to the production of pro-inflammatory cytokines.[23]

2. Impairment of Insulin Signaling:

In metabolic tissues like skeletal muscle, the accumulation of C18:0-ceramide is a key factor in the development of insulin resistance. It achieves this by inhibiting key components of the insulin signaling pathway, such as Akt/PKB.[24][25]

Experimental Workflow for Biomarker Discovery and Validation

The identification and validation of C18:0-ceramide as a biomarker follows a structured workflow.

Conclusion

C18:0-ceramide is a promising biomarker with demonstrated relevance in a variety of diseases. Its quantification by LC-MS/MS using a deuterated internal standard like this compound offers a robust and reliable method for its measurement in clinical and research settings. Understanding its role in key signaling pathways provides a mechanistic basis for its involvement in disease pathogenesis and opens avenues for novel therapeutic interventions. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of C18:0-ceramide in their respective fields.

References

- 1. Plasma C18:0-ceramide is a novel potential biomarker for disease severity in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CerS1-Derived C18:0 Ceramide in Skeletal Muscle Promotes Obesity-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer's Disease and Inflammation at the Pre- and Early Stages of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer’s Disease and Inflammation at the Pre- and Early Stages of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF sphingolipids, β-amyloid, and tau in adults at risk for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease [jci.org]

- 11. karger.com [karger.com]

- 12. The Crucial Role of C18-Cer in Fat-Induced Skeletal Muscle Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]

- 17. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medlink.com [medlink.com]

- 20. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 21. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Evidence for the Role of Ceramide in the Development of Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of CER8-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of CER8-d9, a deuterated analog of N-palmitoyl-6R-hydroxysphingosine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled lipids in their studies.

Introduction

This compound is a synthetic, deuterated form of a naturally occurring ceramide. Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation. Specifically, the non-deuterated counterpart of this compound, N-palmitoyl-6R-hydroxysphingosine, is found in human skin and plays a crucial role in maintaining the epidermal permeability barrier.

The incorporation of nine deuterium (B1214612) atoms into the palmitoyl (B13399708) chain of the molecule makes this compound a valuable tool for researchers. Its increased mass allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for accurate quantification of N-palmitoyl-6R-hydroxysphingosine in biological samples and as a tracer for metabolic flux studies of ceramide pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value |

| Systematic Name | 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |

| Synonyms | N-palmitoyl(d9) 6R-hydroxysphingosine, Ceramide (d18:1/C16:0)-d9 |

| Molecular Formula | C₃₄H₅₈D₉NO₄ |

| Molecular Weight | 562.96 g/mol |

| CAS Number | 2260670-29-7 |

| Physical Form | Powder |

| Purity | >99% (or minimum 95%, supplier dependent) |

| Storage Conditions | -20°C, protect from light |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. |

Experimental Protocols

General Synthetic Approach for this compound

A plausible synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Methodology:

-

Preparation of d9-Palmitic Acid: Deuterated palmitic acid can be synthesized via methods such as catalytic H/D exchange of palmitic acid with D₂O over a platinum catalyst.

-

Activation of d9-Palmitic Acid: The deuterated fatty acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Protection of 6R-hydroxysphingosine: The amino and hydroxyl groups of the 6R-hydroxysphingosine backbone that are not involved in the amide bond formation are protected with suitable protecting groups to prevent side reactions.

-

Amide Coupling: The activated d9-palmitic acid is reacted with the protected 6R-hydroxysphingosine to form the amide bond, yielding the protected this compound.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Quantification of Endogenous Ceramides using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of endogenous N-palmitoyl-6R-hydroxysphingosine in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of known concentration

-

Extraction solvent (e.g., chloroform:methanol 2:1, v/v)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a known amount of the this compound internal standard solution.

-

Perform lipid extraction by adding the extraction solvent, followed by vortexing and centrifugation to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the lipids using a C18 reverse-phase column with a gradient elution profile.

-

Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions to monitor would be the precursor ion to a specific product ion for both the endogenous ceramide and this compound.

-

The workflow for this analytical procedure is outlined below:

Caption: Workflow for ceramide quantification using LC-MS/MS.

Biological Context and Signaling

Ceramides, including the non-deuterated counterpart of this compound, are key players in maintaining the integrity of the skin barrier. They are synthesized in the epidermis and are crucial components of the extracellular lipid matrix in the stratum corneum. Deficiencies in ceramide levels are associated with various skin conditions, such as atopic dermatitis and psoriasis.

Beyond their structural role, ceramides are also bioactive molecules that can trigger various signaling cascades. The de novo synthesis pathway of ceramides is a central metabolic route that can be influenced by various cellular stimuli.

The following diagram illustrates a simplified overview of the de novo ceramide synthesis pathway and its central role in sphingolipid metabolism.

Caption: De novo ceramide synthesis and its role in signaling.

This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, catalyzed by serine palmitoyltransferase (SPT). Through a series of enzymatic reactions, ceramide is synthesized. Ceramide can then be further metabolized in the Golgi apparatus to form more complex sphingolipids like sphingomyelin and glucosylceramide, or it can act as a signaling molecule to regulate cellular processes such as apoptosis, proliferation, and differentiation.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of lipidomics and drug development. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, make it an indispensable reagent for studying the complex roles of ceramides in health and disease. This guide provides a foundational understanding of this compound and offers practical insights into its application in a research setting.

An In-depth Technical Guide to the Discovery and History of Deuterated Ceramides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids, once viewed as mere structural components of cellular membranes, are now recognized as pivotal signaling molecules implicated in a vast array of physiological and pathological processes. Among these, ceramides (B1148491) stand out as central hubs in sphingolipid metabolism, regulating cellular responses such as apoptosis, proliferation, and inflammation. The study of these complex and dynamic pathways has been significantly advanced by the use of stable isotope labeling, particularly with deuterium (B1214612). This technical guide provides a comprehensive overview of the discovery, synthesis, and history of deuterated ceramides. It details their critical role as tracers in metabolic studies, their application in quantitative mass spectrometry, and their emerging therapeutic potential based on the kinetic isotope effect. This document serves as an in-depth resource, offering detailed experimental protocols and summarizing key quantitative data to empower researchers and drug development professionals in leveraging the unique properties of deuterated ceramides.

Introduction: The Rise of Deuterated Sphingolipids

The field of sphingolipidomics, dedicated to the comprehensive analysis of sphingolipids in biological systems, has surged with the advancement of analytical technologies, most notably mass spectrometry.[1] However, to truly understand the intricate and interconnected network of sphingolipid metabolism, it is crucial to trace the fate of individual molecules and determine the flux through various metabolic pathways.[1] Stable isotope-labeled sphingolipids, especially those incorporating deuterium, have become indispensable tools for this purpose.[1]

Deuterium (²H), a stable isotope of hydrogen, offers a unique advantage. Its greater mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond. This difference forms the basis of the "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2][3] This property not only allows for the tracing of metabolic pathways but also opens up therapeutic avenues by enhancing the metabolic stability of bioactive molecules.[3]

This guide will delve into the history of deuterated lipids, the synthesis of deuterated ceramides, their applications in research, and their potential as a new class of therapeutics.

A Brief History: From Isotopic Tracers to Therapeutic Agents

The use of isotopes to study metabolic pathways dates back to the 1930s. In 1936, Schoenheimer and colleagues were the first to use deuterium to trace the in vivo conversion of stearic acid to oleic acid, demonstrating that organisms can synthesize unsaturated fatty acids.[4] This pioneering work laid the foundation for using stable isotopes to unravel complex metabolic networks.

The application of deuterated lipids expanded with the development of more sophisticated analytical techniques. In the 1970s, deuterium magnetic resonance spectroscopy was used to study the mobility of deuterated lipids in intact membranes, providing insights into membrane structure and dynamics.[5]

The concept of leveraging the kinetic isotope effect for therapeutic benefit emerged later. By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, leading to improved pharmacokinetic profiles, such as a longer half-life and increased exposure.[6][7] This "deuterium switch" approach has led to the development of FDA-approved deuterated drugs.[6]

While the broader field of deuterated pharmaceuticals has seen significant advances, the application of this strategy to ceramides and other sphingolipids is a more recent development, driven by the growing understanding of their roles in disease.[3]

Synthesis of Deuterated Ceramides

The synthesis of deuterated ceramides can be achieved through several chemical strategies, typically involving the introduction of deuterium into either the fatty acid or the sphingoid base backbone.[8]

Synthesis via Deuterated Fatty Acids

A common method involves the coupling of a sphingoid base (e.g., sphingosine (B13886) or phytosphingosine) with a deuterated fatty acid.[8] Perdeuterated saturated fatty acids can be synthesized using methods like H/D exchange under metal-catalyzed, hydrothermal conditions with D₂O as the deuterium source.[9]

Experimental Protocol: Synthesis of a Deuterated Ceramide [8]

-

Materials:

-

Sphingosine or phytosphingosine

-

ω-deuterated or perdeuterated fatty acid

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) as an activating agent

-

Suitable organic solvent (e.g., dichloromethane:methanol 1:1)

-

-

Procedure:

-

Dissolve the sphingoid base and the deuterated fatty acid in the organic solvent.

-

Add PyBOP® to the solution to activate the carboxylic acid group of the fatty acid.

-

Allow the reaction to proceed at room temperature to form the amide bond, yielding the deuterated ceramide.

-

The product can then be purified using techniques such as column chromatography.

-

Synthesis via Deuterated Sphingoid Base

Deuterium can also be incorporated into the sphingoid backbone.[8]

-

Deuteration at C-4 and C-5: This can be achieved through a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND₄Cl in a D₂O/tetrahydrofuran mixture.[8]

-

Deuteration at C-3: Sodium borodeuteride (NaBD₄) reduction of an α,β-enone intermediate can be used to introduce a deuterium atom at the C-3 position.[8]

Quantitative Analysis of Deuterated Ceramides

Deuterated ceramides are invaluable as internal standards for quantitative analysis by mass spectrometry.[10][11] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished, enabling accurate quantification of endogenous ceramides.[10]

Table 1: Commercially Available Deuterated Ceramide Standards for Mass Spectrometry [7][12]

| Mixture Component | Molecular Weight ( g/mol ) | Target Concentration (µM) |

| C16 Ceramide-d7 (d18:1-d7/16:0) | 545.98 | 40 |

| C18 Ceramide-d7 (d18:1-d7/18:0) | 574.03 | 20 |

| C24 Ceramide-d7 (d18:1-d7/24:0) | 658.19 | 40 |

| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 656.17 | 20 |

Experimental Protocol: LC-MS/MS for Ceramide Quantification

The following is a representative protocol for the quantification of ceramides in human plasma using deuterated internal standards.[10][13]

-

Sample Preparation:

-

Thaw plasma samples at 4°C and bring to room temperature.

-

In a 96-well plate, add 10 µL of plasma sample, calibrator, or quality control sample.

-

Add 20 µL of an internal standard mixture containing known concentrations of deuterated ceramides (e.g., C16-d7, C18-d7, C24-d7, C24:1-d7 ceramides) in methanol.

-

Add protein precipitation solvent (e.g., 600 µL of ethyl acetate (B1210297):isopropanol 2:8, v/v).

-

Mix for 10 minutes and then centrifuge for 10 minutes at 3000 x g.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Eksigent ultraLC 110 system

-

Column: Acquity BEH C18, 2.1x50 mm, 1.7 µm

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate in water with 0.1% formic acid

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid

-

Flow Rate: 500 µL/min

-

Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids.

-

Mass Spectrometer: SCIEX QTRAP® 6500

-

Ionization Mode: Positive ion electrospray ionization (ESI)

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the endogenous ceramides and their deuterated internal standards.

-

Table 2: Example MRM Transitions for Ceramide Analysis [14]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| C16 Ceramide | 538.5 | 264.3 |

| C16 Ceramide-d7 | 545.6 | 271.3 |

| C18 Ceramide | 566.6 | 264.3 |

| C18 Ceramide-d7 | 573.6 | 271.3 |

| C24 Ceramide | 650.7 | 264.3 |

| C24 Ceramide-d7 | 657.7 | 271.3 |

| C24:1 Ceramide | 648.7 | 264.3 |

| C24:1 Ceramide-d7 | 655.7 | 271.3 |

Applications in Research

Tracing Metabolic Pathways

Deuterated precursors, such as deuterated fatty acids or sphingosine, are powerful tools for tracing the flux of molecules through the ceramide metabolic pathways.[8][15] By introducing these labeled precursors into cell cultures or animal models, researchers can follow their incorporation into ceramides and downstream sphingolipids, providing insights into the rates of synthesis, turnover, and interconversion.[8]

A study using deuterated free fatty acids in a pulse-chase experiment revealed that very-long-chain (VLC) ceramides (C24:0, C24:1) turn over more rapidly than long-chain (LC) ceramides (C16:0, C18:0).[8] This was attributed to the faster conversion of VLC-ceramides into sphingomyelin (B164518) and hexosylceramides.[8]

Caption: Workflow for tracing ceramide metabolism using deuterated fatty acids.

Elucidating Membrane Structure with Neutron Diffraction

Neutron diffraction is a powerful technique for studying the structure of lipid membranes. By selectively deuterating specific lipids, such as ceramides, researchers can create contrast and determine the precise location and orientation of these molecules within the lipid bilayer.[2] This has been instrumental in understanding the organization of the stratum corneum, the outermost layer of the skin, where ceramides play a crucial role in barrier function.[2]

Experimental Workflow: Neutron Diffraction of Deuterated Ceramide-Containing Membranes

-

Synthesize specifically deuterated ceramides.

-

Prepare model lipid membranes containing the deuterated ceramides along with other relevant lipids (e.g., cholesterol, free fatty acids).

-

Hydrate the lipid films to form multilamellar vesicles.

-

Perform neutron diffraction experiments at controlled temperature and humidity.

-

Analyze the diffraction patterns to determine the lamellar structure and the location of the deuterated ceramides within the bilayer.

Therapeutic Potential: The Kinetic Isotope Effect in Action

The slower metabolism of deuterated compounds due to the kinetic isotope effect presents a significant opportunity for drug development.[3] By replacing hydrogen with deuterium at metabolically labile positions in ceramides or their precursors, it is possible to increase their metabolic stability, leading to a longer half-life and enhanced therapeutic effects.[2]

While direct comparative pharmacokinetic data for deuterated versus non-deuterated ceramides is not yet widely available in the public domain, the principles established with other deuterated drugs provide a strong rationale for this approach. For example, deuterated versions of drugs have shown significant increases in half-life and overall exposure (AUC).[6]

Table 3: Projected Pharmacokinetic Improvements of a Hypothetical Deuterated Ceramide Analog

| Pharmacokinetic Parameter | Non-Deuterated Ceramide | Deuterated Ceramide (Projected) | Rationale for Change |

| Metabolic Clearance (CL) | High | Lower | Slower enzymatic degradation due to the kinetic isotope effect. |

| Half-life (t½) | Short | Longer | Reduced clearance leads to a longer residence time in the body. |

| Area Under the Curve (AUC) | Low | Higher | Increased exposure due to slower metabolism. |

| Maximum Concentration (Cmax) | Variable | Potentially Higher | Slower first-pass metabolism can lead to higher peak concentrations. |

This enhanced stability could be particularly beneficial in diseases where ceramide levels are dysregulated, such as in metabolic disorders, neurodegenerative diseases, and cancer.

Ceramide Signaling Pathways

Ceramides are central to a number of critical signaling pathways that regulate cell fate. The ability to trace the flux of deuterated ceramides and their metabolites provides a powerful tool to dissect these complex networks.

De Novo Ceramide Synthesis Pathway

This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide.[16]

Caption: Key steps in the de novo synthesis of ceramides.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a well-established pro-apoptotic lipid. It can be generated in response to various cellular stresses and can activate downstream effectors leading to programmed cell death.[4]

Caption: Simplified overview of ceramide's role in apoptosis.

Conclusion and Future Directions

Deuterated ceramides have evolved from being simple tracers in metabolic studies to holding significant promise as therapeutic agents. Their synthesis is well-established, and their utility in quantitative lipidomics is undisputed. The strategic application of the kinetic isotope effect to modulate ceramide metabolism opens up new avenues for the treatment of a wide range of diseases.

Future research should focus on obtaining direct comparative pharmacokinetic and pharmacodynamic data for deuterated versus non-deuterated ceramides to fully realize their therapeutic potential. Furthermore, the use of deuterated ceramides in sophisticated imaging and systems biology approaches will continue to unravel the complex roles of these fascinating molecules in health and disease. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the expanding landscape of deuterated sphingolipids.

References

- 1. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 10. helda.helsinki.fi [helda.helsinki.fi]

- 11. biorxiv.org [biorxiv.org]

- 12. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Ceramides in Lipid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive lipids that orchestrate a complex network of signaling pathways. This technical guide provides an in-depth exploration of the multifaceted role of ceramides in cellular signaling, with a focus on their involvement in apoptosis, inflammation, insulin (B600854) resistance, cell senescence, and autophagy. Dysregulation of ceramide metabolism is increasingly implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making the enzymes and pathways that govern ceramide signaling attractive targets for therapeutic intervention. This document details the core metabolic pathways, downstream effector proteins, and provides a compilation of experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.

Ceramide Metabolism: A Tightly Regulated Hub

Ceramide sits (B43327) at the heart of sphingolipid metabolism, with its cellular levels being meticulously controlled through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2][3][4]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[1][2][3] Six distinct ceramide synthases (CerS1-6) are responsible for acylating the sphingoid backbone with fatty acids of varying chain lengths, thereby generating a diverse pool of ceramide species with potentially distinct biological functions.[5][6][7]

-

Sphingomyelin Hydrolysis: In response to a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and Fas ligand, sphingomyelinases (SMases) are activated.[8] These enzymes hydrolyze sphingomyelin in cellular membranes to rapidly generate ceramide.[8] Acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) are the major isoforms involved in this signaling cascade.[8][9]

-

Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by re-acylating it to form ceramide via the action of ceramide synthases.[4][10] This recycling mechanism is crucial for maintaining cellular ceramide homeostasis.

The intricate interplay of these pathways ensures a dynamic and responsive regulation of cellular ceramide levels, allowing for precise control over downstream signaling events.

Key Ceramide Signaling Pathways

Ceramides exert their influence on cellular processes by directly interacting with and modulating the activity of a variety of downstream effector proteins, primarily protein phosphatases and protein kinases.

Ceramide-Activated Protein Phosphatases (CAPPs)

A major mechanism through which ceramides regulate cellular signaling is by activating a specific subset of serine/threonine protein phosphatases, collectively known as Ceramide-Activated Protein Phosphatases (CAPPs).[11][12] The most well-characterized CAPPs belong to the Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) families.[10][11][12]

-

PP2A: Ceramide-mediated activation of PP2A has profound implications for cell fate. PP2A can dephosphorylate and inactivate the pro-survival kinase Akt (also known as Protein Kinase B), thereby inhibiting downstream survival signals and promoting apoptosis.[1][6][13][14] Furthermore, ceramide-activated PP2A can dephosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation and the subsequent initiation of the mitochondrial apoptotic cascade.[11]

-

PP1: Ceramide also activates PP1, which can dephosphorylate and inactivate the retinoblastoma (Rb) protein, a key regulator of the cell cycle, leading to cell cycle arrest.[15]

Ceramide-Activated Protein Kinases (CAPKs)

In addition to phosphatases, ceramides can also directly activate specific protein kinases.

-

Atypical Protein Kinase C zeta (PKCζ): Ceramide has been shown to activate atypical PKCζ.[1][16][17] Activated PKCζ can then phosphorylate and inhibit Akt, further contributing to the pro-apoptotic effects of ceramide.[1][14][17]

-

Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK): The SAPK/JNK signaling cascade is a critical pathway activated by cellular stress. Ceramide has been identified as an upstream activator of this pathway.[18][19][20][21] Activation of JNK can lead to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in apoptosis.[20][21]

The Role of Ceramides in Pathophysiological Processes

The signaling pathways modulated by ceramides are central to a number of critical cellular processes that, when dysregulated, contribute to various diseases.

Apoptosis

Ceramide is a well-established pro-apoptotic lipid.[10][18][19][22][23] It can induce apoptosis through multiple mechanisms, including the activation of CAPPs and CAPKs, which leads to the inactivation of pro-survival proteins like Akt and Bcl-2, and the activation of pro-apoptotic pathways like the JNK cascade.[11][17][18][19] Ceramide can also directly impact mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[22]

Inflammation and Insulin Resistance

Elevated levels of ceramides are strongly associated with inflammation and the development of insulin resistance.[1][6][9][14][24][25][26][27] Pro-inflammatory cytokines, such as TNF-α, can stimulate ceramide production.[9][24] Ceramides, in turn, can impair insulin signaling by inhibiting the phosphorylation and activation of Akt, a key kinase in the insulin signaling cascade.[1][4][6][14][28] This inhibition of Akt prevents the translocation of the glucose transporter GLUT4 to the cell surface, leading to decreased glucose uptake and insulin resistance.[6][14]

Cell Senescence

Cellular senescence is a state of irreversible growth arrest. Studies have shown that endogenous ceramide levels increase significantly as cells enter senescence.[15] This increase is associated with elevated neutral sphingomyelinase activity.[15] Exogenous administration of ceramide to young cells can induce a senescent phenotype, characterized by growth arrest and the expression of senescence-associated β-galactosidase.[15][29]

Autophagy

Autophagy is a cellular process of self-digestion of cytoplasmic components. Ceramide has been identified as an activator of autophagy.[30][31][32] It can induce autophagy by inhibiting the mTOR signaling pathway, a key negative regulator of autophagy.[32] Ceramide can also promote the dissociation of the Beclin 1:Bcl-2 complex, which is an important step in the initiation of autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the effects of ceramides on various cellular processes.

Table 1: Dose-Dependent Effects of Ceramide on Cell Viability and Apoptosis

| Cell Line | Ceramide Species | Concentration (µM) | Effect on Cell Viability | Apoptosis Induction | Reference |

| A549 (Lung Cancer) | C2-Ceramide | 50 | ~70% viability after 24h | Increased caspase-3 activity | [33] |

| PC9 (Lung Cancer) | C2-Ceramide | 50 | ~70% viability after 24h | Increased caspase-3 activity | [33] |

| HN9.10e (Hippocampal) | C6-Ceramide | 13 | Increased viability | No significant apoptosis | [5][13] |

| HL-60 (Leukemia) | C2-Ceramide | 5 | N/A | Induces apoptosis | [20] |

| HMN1 (Motor Neuron) | C2-Ceramide | N/A | Decreased | Induces apoptosis | [4] |

Table 2: Ceramide-Induced Changes in Protein Phosphorylation

| Protein | Cell Line | Ceramide Species/Treatment | Effect on Phosphorylation | Functional Consequence | Reference |

| Akt (Ser473) | C2C12 Myotubes | C2-Ceramide | Decreased | Inhibition of insulin signaling | [28] |

| Akt | A7r5 VSMCs | C6-Ceramide | Decreased | Growth arrest | [17] |

| Akt | HL-60 | Ceramide | Dephosphorylation | Apoptosis | [19] |

| JNK/SAPK | HL-60 | C2-Ceramide (5 µM) | Increased (2.7-fold) | Apoptosis | [20][21] |

| IRS1 (Ser307) | C2C12 Myotubes | C2-Ceramide (16h) | Increased | Inhibition of insulin signaling | [8] |

Table 3: Activation of Ceramide-Activated Protein Phosphatases (CAPPs)

| Phosphatase | Ceramide Species | EC50 (µM) | Fold Activation | Reference |

| PP1αc | D-erythro-C18-ceramide | 8.4 | 2.37 | [20] |

| PP1γc | D-erythro-C18-ceramide | 11.25 | 1.81 | [20] |

| PP2A (AB'C) | D-erythro-C18-ceramide | 9.15 | 5.82 | [20] |

| PP2Ac | D-erythro-C18-ceramide | 11 | 1.72 | [20] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study ceramide signaling.

Quantification of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for accurate and sensitive quantification of different ceramide species in biological samples.[30] The method involves lipid extraction, chromatographic separation of ceramide species, and their detection and quantification by a mass spectrometer.

Methodology:

-

Lipid Extraction: Lipids are extracted from cells or tissues using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

-

Internal Standard: A known amount of a non-naturally occurring ceramide species (e.g., C17:0 ceramide) is added to the sample prior to extraction to serve as an internal standard for quantification.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C8 or C18 column. A gradient of solvents is used to elute the different ceramide species based on their hydrophobicity.[12]

-

Mass Spectrometry: The eluate from the HPLC is introduced into a tandem mass spectrometer. Ceramides are typically ionized using electrospray ionization (ESI) in the positive ion mode.

-

Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored. The peak area of each endogenous ceramide is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve.[2][12]

Sphingomyelinase (SMase) Activity Assay

Principle: SMase activity is determined by measuring the rate of hydrolysis of sphingomyelin to ceramide and phosphocholine (B91661). This can be achieved using colorimetric or fluorometric assays.

Methodology (Colorimetric):

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate assay buffer.

-

Reaction Initiation: Add the sample to a reaction mixture containing sphingomyelin as the substrate in a buffer with the optimal pH for the specific SMase being assayed (e.g., pH 5.0 for acid SMase).[1][22]

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Coupled Enzyme Reaction: The phosphocholine produced is used in a series of coupled enzymatic reactions that result in the generation of a colored product.

-

Detection: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm).[1][22] The SMase activity is proportional to the rate of color development.

Ceramide-Induced Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of a vital dye like propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.[34]

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of ceramide or a vehicle control for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Protein Phosphorylation

Principle: Western blotting is used to detect changes in the phosphorylation state of specific proteins in response to ceramide treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with ceramide and then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[3]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody that recognizes the total amount of the protein of interest to normalize for loading differences.[3]

Conclusion

Ceramides are integral signaling molecules that regulate a wide array of cellular processes, with profound implications for human health and disease. Their ability to modulate the activity of key protein kinases and phosphatases places them at the crossroads of multiple signaling pathways that control cell fate. A thorough understanding of the mechanisms governing ceramide metabolism and signaling is paramount for the development of novel therapeutic strategies targeting diseases associated with dysregulated sphingolipid metabolism. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of ceramide signaling, along with detailed experimental approaches and a compilation of quantitative data to facilitate further investigation in this dynamic field.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Akt kinase by cell-permeable ceramide and its implications for ceramide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]

- 7. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 10. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of ceramide in diabetes mellitus: evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. avantiresearch.com [avantiresearch.com]

- 18. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Ceramide induces the dephosphorylation and inhibition of constitutively activated Akt in PTEN negative U87mg cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]

- 22. Sphingomyelinase Assay Kit (Colorimetric) (ab138876) | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Ceramide Kinase Inhibition Blocks IGF-1-Mediated Survival of Otic Neurosensory Progenitors by Impairing AKT Phosphorylation [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 30. benchchem.com [benchchem.com]

- 31. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. spandidos-publications.com [spandidos-publications.com]

- 33. benchchem.com [benchchem.com]

- 34. Western Blot protocol for Ceramide Kinase Antibody (NB100-2911): Novus Biologicals [novusbio.com]

The Role of CER8-d9's Core Compound in Apoptosis and Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of N-palmitoyl-6R-hydroxysphingosine, the core, non-deuterated compound of CER8-d9, with a focus on its established roles in the induction of apoptosis and regulation of the cell cycle. The deuteration in this compound is primarily for modifying its metabolic profile or for use as a tracer in research, while the fundamental biological activities are inherent to the parent molecule. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to N-palmitoyl-6R-hydroxysphingosine (C16-6-hydroxysphingosine)

N-palmitoyl-6R-hydroxysphingosine, a C16 ceramide, belongs to the sphingolipid family, a class of lipids that are integral components of cell membranes and active participants in cellular signaling. Ceramides (B1148491), in particular, have emerged as critical second messengers in a variety of cellular processes, most notably in the regulation of cell fate, including apoptosis, cell cycle arrest, and senescence. The accumulation of intracellular ceramides, including N-palmitoylsphingosine, is a key event in the cellular response to stress signals and chemotherapeutic agents, often tipping the balance towards programmed cell death.

Quantitative Data on the Effects of C16-Ceramide

The following tables summarize the quantitative effects of C16-ceramide on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines. These data highlight the potent anti-proliferative and pro-apoptotic activities of this lipid molecule.

Table 1: IC50 Values of C16-Ceramide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| C6 | Glioma | 32.7 | Not Specified | MTT |

| HT29 | Colon Cancer | >50 | Not Specified | MTT |

| CCD-18Co (Normal) | Colon Fibroblast | 56.91 | Not Specified | MTT |

Data extracted from studies on C16-ceramide and its analogs. The solvent used can significantly impact IC50 values.

Table 2: Induction of Apoptosis by C16-Ceramide

| Cell Line | Cancer Type | Ceramide Conc. (µM) | Apoptotic Cells (%) | Time (h) | Assay Method |

| Jurkat | T-cell Leukemia | 8 | 17.9 (Sub-G1) | 6 | Propidium Iodide Staining |

| A549 | Lung Cancer | 50 | Significantly Increased | 24 | Flow Cytometry |

| PC9 | Lung Cancer | 50 | Significantly Increased | 24 | Flow Cytometry |

| LNCaP | Prostate Cancer | Endogenous increase | Progressive apoptosis | - | PI Staining/Cell Cycle |

Table 3: Effects of C16-Ceramide on Cell Cycle Distribution

| Cell Line | Cancer Type | Ceramide Conc. | Effect on Cell Cycle |

| LNCaP | Prostate Cancer | Endogenous increase | G0/G1 phase arrest |

| Jurkat | T-cell Leukemia | 8 µM | Increase in Sub-G1 population |

Signaling Pathways of Ceramide-Induced Apoptosis

N-palmitoyl-6R-hydroxysphingosine, like other ceramides, initiates apoptosis through a complex network of signaling pathways, primarily involving the mitochondria (the intrinsic pathway) and to some extent, death receptors (the extrinsic pathway).

The Intrinsic (Mitochondrial) Apoptosis Pathway